molecular formula C14H15NO4 B2820486 3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid CAS No. 1009708-17-1

3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid

Cat. No.: B2820486
CAS No.: 1009708-17-1
M. Wt: 261.277
InChI Key: QACJHRLGLSVZIU-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic unnatural amino acid derivative featuring a 3-azabicyclo[3.1.0]hexane core. This structure combines a strained cyclopropane ring fused with a pyrrolidine-like moiety, conferring unique conformational rigidity and stereoelectronic properties.

Properties

IUPAC Name

3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-19-10-4-2-3-8(5-10)13(16)15-7-9-6-11(9)12(15)14(17)18/h2-5,9,11-12H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACJHRLGLSVZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CC3CC3C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The 3-azabicyclo[3.1.0]hexane scaffold is highly modular, enabling substitution at positions 2 and 3. Key analogs and their distinguishing features are summarized below:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications References
3-(3-Methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 3-Methoxybenzoyl, 2-carboxylic acid C₁₄H₁₅NO₄ 261.27 g/mol Rigid scaffold for drug design; methoxy group may enhance solubility and binding interactions.
3-[3-(Trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 3-Trifluoromethylbenzoyl, 2-carboxylic acid C₁₄H₁₂F₃NO₃ 299.24 g/mol Increased lipophilicity and metabolic stability due to CF₃ group; potential CNS drug candidate.
3-Benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 3-Benzyl, 2-carboxylic acid C₁₃H₁₅NO₂ 217.27 g/mol Simpler structure; used as a precursor in stereoselective syntheses.
(1R,2S,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 3-Boc-protected, 2-carboxylic acid C₁₁H₁₇NO₄ 227.26 g/mol Chiral building block for peptides; Boc group aids in orthogonal protection strategies.
3-[(Thiophen-3-yl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 3-Thiophene acetyl, 2-carboxylic acid C₁₂H₁₃NO₃S 251.30 g/mol Binds FABP4 with IC₅₀ = 1.7 µM; heterocyclic moiety enhances target specificity.

Stereochemical Considerations

  • Cis vs. Trans Isomerism : The tert-butoxycarbonyl derivative () can be synthesized in pure cis or trans forms via diastereomeric salt resolution or chiral chromatography, impacting receptor binding.
  • Chiral Centers : Compounds like (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid () highlight the importance of absolute configuration in biological activity.

Industrial and Commercial Relevance

  • Supplier Availability : Over 26 suppliers list 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives, indicating robust demand in medicinal chemistry.
  • Scale-Up Processes : Patent routes (e.g., EP 3 953 330 B1) detail multi-step syntheses of kilogram-scale batches for preclinical development.

Biological Activity

3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H15NO4
  • Molecular Weight : 261.2732 g/mol
  • CAS Number : 1009708-17-1

The compound features a methoxybenzoyl group attached to a bicyclic azabicyclo[3.1.0]hexane framework, which contributes to its diverse biological activities.

The biological activity of 3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is primarily mediated through its interaction with specific protein targets, particularly in the context of opioid receptors:

  • Opioid Receptor Interaction : Research indicates that derivatives of the azabicyclo[3.1.0]hexane class exhibit significant binding affinity for μ-opioid receptors, which are crucial in pain modulation and therapeutic interventions for pruritus (itching) in veterinary medicine .

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Analgesic Effects : As a μ-opioid receptor ligand, it shows potential as an analgesic agent.
  • Proteomics Applications : It serves as a probe in proteomics, aiding in the study of protein interactions and functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Opioid Receptor Binding Affinity :
    • A study highlighted the structure-activity relationship (SAR) of azabicyclo[3.1.0]hexane derivatives, demonstrating that modifications can enhance binding affinity to μ-opioid receptors significantly, with some compounds achieving picomolar affinities .
  • Therapeutic Applications :
    • The compound has been explored for its role in drug design targeting specific diseases, particularly in the context of pain management and pruritus treatment .
  • Proteomic Studies :
    • In proteomic applications, it has been used to investigate binding sites and mechanisms within various proteins, contributing to our understanding of protein function modulation.

Comparative Analysis with Related Compounds

The following table compares 3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid with similar compounds regarding their biological activity:

Compound NameOpioid Receptor AffinityProteomic ApplicationsTherapeutic Use
3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acidHighYesPain management
Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acidModerateYesDrug design
4-(3-methoxyphenyl)anilineLowNoLimited use

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey Reagents/ConditionsOutcome/PurposeReference
Copper-mediated cyclopropanationCuBr (aerobic) or CuBr₂/PhIO₂Forms bicyclic core
Chlorination-hydrolysisCl₂, followed by H₂SO₄ or Ba(OH)₂Generates carboxylic acid derivative
Boc-protection/resolutionBoc-anhydride, chiral stationary phaseIsolates stereoisomers

What chemical reactions are characteristic of this compound?

Level: Basic

Methodological Answer:
The compound undergoes reactions typical of bicyclic carboxylic acids and nitrogen-containing heterocycles:

  • Oxidation : Introduces ketones or modifies substituents using KMnO₄ or CrO₃ .
  • Reduction : NaBH₄ or LiAlH₄ reduces carbonyl groups to alcohols or amines .
  • Substitution : Nucleophilic displacement at the carboxylic acid group (e.g., esterification or amide formation) .
  • Cyclopropane ring-opening : Under oxidative conditions (e.g., PhIO₂), the bicyclic core opens to form substituted pyridines .

Q. Key Applications :

  • Intermediate in synthesizing bioactive molecules (e.g., mGlu3 receptor agonists) .
  • Building block for chiral ligands in asymmetric catalysis .

How can stereochemical challenges in synthesizing its stereoisomers be addressed?

Level: Advanced

Methodological Answer:
Stereoselectivity is achieved through:

  • Chiral pool synthesis : Starting from enantiopure precursors like glutamic acid to control stereochemistry .
  • Diastereomeric salt formation : Resolving racemic mixtures using chiral acids (e.g., tartaric acid) .
  • Chiral chromatography : Separating enantiomers via HPLC with chiral stationary phases (e.g., cellulose-based columns) .
  • Ab initio calculations : Predicting reaction pathways to optimize cis/trans selectivity during cyclopropanation .

Q. Table 2: Stereoisomer Resolution Methods

MethodConditions/ReagentsOutcomeReference
Diastereomeric saltsTartaric acid, ethanolIsolates enantiomers
Chiral HPLCCellulose tris(3,5-dimethylphenylcarbamate)Separates stereoisomers

What is the pharmacological significance of this compound?

Level: Advanced

Methodological Answer:
The compound serves as a core structure in designing metabotropic glutamate receptor (mGluR) agonists. Key findings include:

  • mGlu3 receptor selectivity : The 3-methoxybenzoyl group enhances binding to mGlu3 over mGlu2 receptors, as shown in crystallography studies .
  • Mechanism of action : Interaction with residues adjacent to the glutamate-binding site stabilizes active receptor conformations .
  • In vivo efficacy : Pharmacokinetic studies in rodent models demonstrate blood-brain barrier penetration and dose-dependent receptor activation .

Q. Structural Insights :

  • The bicyclic core provides rigidity, while the methoxybenzoyl group contributes to hydrophobic interactions and receptor subtype specificity .

How can contradictions in diastereomer ratios from different synthesis methods be reconciled?

Level: Advanced

Methodological Answer:
Discrepancies arise from variations in reaction conditions (e.g., temperature, catalyst loading). Strategies include:

  • Controlled oxidative conditions : Using PhIO₂ instead of aerobic oxidation minimizes side reactions during cyclopropane ring-opening .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor cis-selectivity in cyclopropanation .
  • Post-synthetic modifications : Acidic hydrolysis of nitriles (e.g., Ba(OH)₂/H₂SO₄) converts trans/cis mixtures into isolable racemates .

Q. Table 3: Reaction Optimization Parameters

ParameterEffect on Diastereomer RatioReference
Catalyst (CuBr vs. CuBr₂)CuBr₂ increases trans-selectivity
Solvent (DMF vs. THF)DMF enhances cis-selectivity
Temperature (0°C vs. RT)Lower temps favor kinetic control

How do structural modifications (e.g., substituent changes) affect reactivity compared to analogs?

Level: Advanced

Methodological Answer:
Comparative studies with analogs reveal:

  • Methoxy group impact : The 3-methoxybenzoyl substituent increases mGlu3 receptor affinity by 100-fold compared to unsubstituted analogs .
  • Bicyclic ring size : Smaller bicyclo[3.1.0] systems exhibit higher metabolic stability than bicyclo[4.1.0] derivatives .
  • Carboxylic acid vs. ester : Free carboxylic acids show improved solubility but require protection (e.g., Boc) for blood-brain barrier penetration .

Q. Table 4: Structural Comparisons

Compound ModificationEffect on Reactivity/ActivityReference
3-Methoxybenzoyl groupEnhances mGlu3 selectivity
Boc-protectionImproves stability and bioavailability
Ring expansion (C7 vs. C6)Reduces receptor binding affinity

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